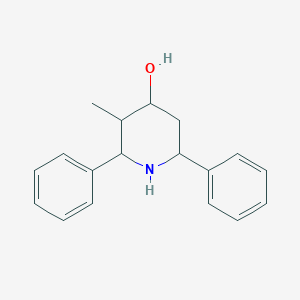
3-Methyl-2,6-diphenylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,6-diphenylpiperidin-4-ol is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a piperidine ring substituted with methyl and diphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-diphenylpiperidin-4-ol can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,6-diphenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,6-diphenylpiperidin-4-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The piperidine ring plays a crucial role in its binding affinity and selectivity towards these targets . The exact pathways involved may vary based on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diphenyl-4-piperidinol: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-4-piperidinol: Similar structure but lacks the diphenyl groups at the 2 and 6 positions.
2,6-Dimethyl-4-piperidinol: Similar structure but has methyl groups instead of diphenyl groups at the 2 and 6 positions.
Uniqueness
3-Methyl-2,6-diphenylpiperidin-4-ol is unique due to the presence of both methyl and diphenyl groups on the piperidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H21NO |
|---|---|
Molekulargewicht |
267.4g/mol |
IUPAC-Name |
3-methyl-2,6-diphenylpiperidin-4-ol |
InChI |
InChI=1S/C18H21NO/c1-13-17(20)12-16(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,16-20H,12H2,1H3 |
InChI-Schlüssel |
RUYRAUWKVSWJFK-UHFFFAOYSA-N |
SMILES |
CC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O |
Kanonische SMILES |
CC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















